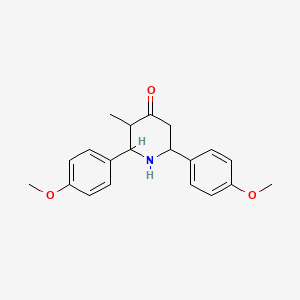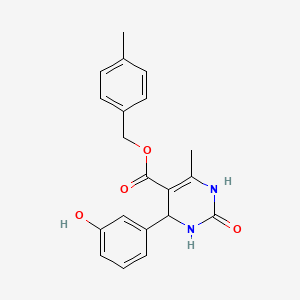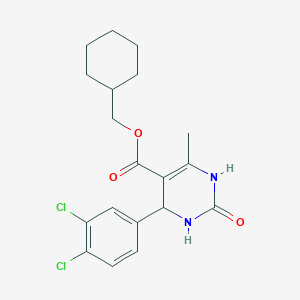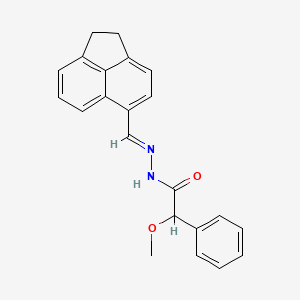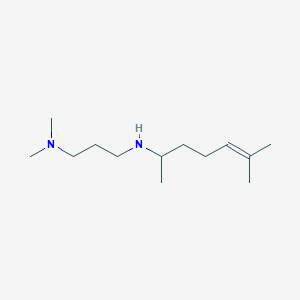
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide
Vue d'ensemble
Description
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide, also known as MPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPH belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (C=O).
Mécanisme D'action
The mechanism of action of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide involves its interaction with topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide binds to the enzyme and inhibits its activity, leading to the accumulation of DNA damage and cell death. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has also been found to induce oxidative stress and activate the MAPK signaling pathway, which plays a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects:
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and immune response. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. It has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of using N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide in lab experiments is its potential toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide. One area of interest is the development of novel formulations and delivery methods that can enhance the bioavailability and therapeutic efficacy of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide. Additionally, the potential synergistic effects of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide in combination with other chemotherapeutic agents should be explored to determine its clinical potential as a combination therapy. Finally, the safety and toxicity of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide should be thoroughly evaluated to determine its suitability for clinical use.
Applications De Recherche Scientifique
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-10(2)14-15-13(16)11(3)17-12-8-6-5-7-9-12/h5-9,11H,4H2,1-3H3,(H,15,16)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZXUUSDVCHXJX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(C)SC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C(C)SC1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2E)-butan-2-ylidene]-2-(phenylsulfanyl)propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)
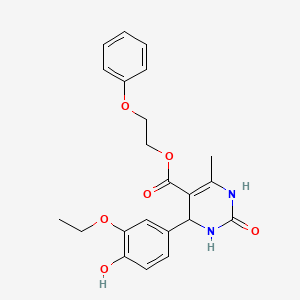
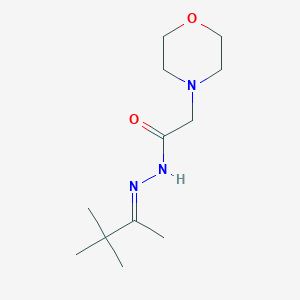
![N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
![2-hydroxy-N-[(4-isopropylphenyl)sulfonyl]propanamide](/img/structure/B3871126.png)
![5-(hydroxymethyl)-4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-2-methylpyridin-3-ol](/img/structure/B3871144.png)


